molecular formula C19H16O7 B083269 Derrusnin CAS No. 14736-62-0

Derrusnin

Cat. No.: B083269
CAS No.: 14736-62-0
M. Wt: 356.3 g/mol
InChI Key: PZYZNVLXKYMURF-UHFFFAOYSA-N
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Description

Derrusnin is a coumarin-derived natural product identified in botanical extracts, such as Eleutherine bulbosa . It belongs to a class of compounds known for a broad spectrum of biological activities, making it a compound of interest in several research fields . This compound has been listed among compounds with potential bioactivity, such as the ability to enhance arginase activity, which is a mechanism being explored in neuroregeneration and immunology research . Furthermore, its presence in plant extracts that exhibit anticancer properties in vitro suggests it may contribute to the observed pharmacological effects, warranting further investigation into its specific mechanisms . The compound can be synthesized via rhodium-carbenoid routes, providing a reliable method for producing research quantities . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14736-62-0

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4,5,7-trimethoxychromen-2-one

InChI

InChI=1S/C19H16O7/c1-21-11-7-14(22-2)17-15(8-11)26-19(20)16(18(17)23-3)10-4-5-12-13(6-10)25-9-24-12/h4-8H,9H2,1-3H3

InChI Key

PZYZNVLXKYMURF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Origin and Natural Occurrence of Derrusnin

Botanical Sources and Related Plant Families

Derrusnin is primarily isolated from species belonging to the genus Derris, which is a member of the Leguminosae (also known as Fabaceae) family rsc.orgresearchgate.net. This family is one of the largest and most agriculturally important families of flowering plants, encompassing a vast diversity of trees, shrubs, and herbaceous plants wikipedia.org. The Leguminosae family is globally distributed and is recognized as the third-largest land plant family by species count wikipedia.org.

Specific botanical sources where this compound has been identified include:

Derris robusta (Roxb.) Benth. rsc.orgrsc.orgresearchgate.net

Derris glabrescens researchgate.net

The close relationship between the genera Pongamia and Derris, both within the Leguminosae family, is also noted in phytochemical literature researchgate.net.

CompoundBotanical SourcePlant Family
This compoundDerris robusta, Derris glabrescensLeguminosae (Fabaceae)

Co-occurrence with Other Natural Products

Detailed phytochemical investigations of Derris robusta have revealed that this compound co-occurs with a variety of other natural products, suggesting common biosynthetic pathways rsc.orgrsc.orgresearchgate.net. These co-occurring compounds primarily belong to the classes of isoflavones and other 3-aryl-4-hydroxycoumarin derivatives.

Key co-occurring compounds identified in Derris robusta alongside this compound include:

Isoflavones :

Derrustone rsc.orgrsc.orgresearchgate.net

Derrubone (B1233059) rsc.orgrsc.orgresearchgate.net

Robustone rsc.orgrsc.orgresearchgate.net

Robustone methyl ether rsc.orgrsc.orgresearchgate.net

Other 3-Aryl-4-hydroxycoumarin derivatives :

Robustic acid rsc.orgrsc.orgresearchgate.net

Robustic acid methyl ether rsc.orgrsc.orgresearchgate.net

Robustin rsc.orgrsc.orgresearchgate.net

Robustin methyl ether rsc.orgrsc.orgresearchgate.net

These 3-aryl-4-hydroxy(or methoxy)coumarins are structurally related to the isoflavonoid (B1168493) theme, indicating a shared biosynthetic origin with the co-occurring isoflavones rsc.orgrsc.orgresearchgate.net.

Compound ClassExamples Co-occurring with this compound in Derris robusta
IsoflavonesDerrustone, Derrubone, Robustone, Robustone methyl ether
3-Aryl-4-hydroxycoumarin derivativesRobustic acid, Robustic acid methyl ether, Robustin, Robustin methyl ether

Ethnopharmacological Contexts of this compound-Producing Plants

Plants from the Leguminosae family, including the genus Derris, have a significant history of use in traditional medicine systems and are recognized for their ethnopharmacological importance researchgate.netphcogrev.com. The diverse secondary metabolites found in this family, such as flavonoids, coumarins, and terpenoids, contribute to their traditional applications phcogrev.com.

While specific ethnopharmacological uses directly attributed to this compound itself are not detailed, the plants from which it is isolated, such as Derris robusta and Derris glabrescens, belong to a genus and family that are widely utilized in herbal medicine researchgate.netphcogrev.com. The genus Derris is known to produce a wide range of compounds, including flavones, isoflavones, and coumarins, with reported biological effects such as insecticidal, antioxidant, antimicrobial, and antifungal activities researchgate.net. The broader Leguminosae family is the second-largest family globally in terms of therapeutic resources, with studies revealing various bioactive properties including antioxidant, antimicrobial, and anti-inflammatory effects .

Chemical Synthesis and Derivatization Strategies for Derrusnin

Total and Semisynthetic Approaches to Derrusnin

The primary synthetic route to this compound and related 3-aryl-4-hydroxycoumarins often leverages metal-catalyzed reactions, particularly those involving rhodium.

A key strategy for the synthesis of 3-aryl-4-hydroxycoumarins, including this compound, involves the rhodium(II)-mediated arylation of diazocoumarin. This method provides satisfactory yields and selectivity for the desired products. The process typically utilizes a diazocoumarin precursor, such as 3-diazo-4-hydroxycoumarin or 5,7-dimethoxy-3-diazo-benzopyran-2,4(3H)dione (diazocoumarin 9), which reacts with an aromatic compound in the presence of a rhodium(II) catalyst, for instance, Rh₂(pfb)₄. researchgate.netresearchgate.netresearchgate.net The mechanism is understood to proceed via the formation of a rhodium carbenoid intermediate, which then undergoes subsequent transformations to yield the aryl-substituted coumarin (B35378) scaffold. researchgate.netresearchgate.net

Optimisation of the rhodium(II)-catalyzed arylation reaction is critical for achieving high yields and desired selectivity. A general procedure involves suspending the diazocoumarin (e.g., 1 mmol) in an aromatic compound (e.g., 5 mL) with a catalytic amount of Rh(II) catalyst (e.g., 0.02 mmol). The mixture is then subjected to reflux under a nitrogen atmosphere with vigorous stirring for several hours. researchgate.net Reaction progress is typically monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). researchgate.net The reaction temperature is a crucial parameter; a temperature of 130 °C has been identified as an optimal compromise, balancing the efficient formation of the rhodium carbenoid intermediate with minimizing the thermal decomposition of the diazocoumarin starting material. researchgate.net This method has been reported to provide satisfactory yields and selectivity for the formation of 3-aryl-4-hydroxycoumarins and has been demonstrated to be efficient and regioselective for the synthesis of furo[3,2-c]coumarins from 3-diazo-4-hydroxycoumarin and oxygenated alkenes. researchgate.netresearchgate.netresearchgate.net

While the rhodium(II)-catalyzed arylation of diazocoumarin offers a robust route to this compound, other synthetic methodologies exist for the construction of coumarin and isoflavonoid (B1168493) scaffolds. For instance, palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, are widely employed for synthesizing flavonoids, including isoflavones. mdpi.comwikipedia.org The Suzuki-Miyaura reaction, which couples a boronic acid with an organohalide using a palladium catalyst, is advantageous due to the commercial availability and lower toxicity of common boronic acids, mild reaction conditions, and ease of byproduct removal. wikipedia.org This approach can be particularly suitable for the regioselective introduction of prenyl or allyl groups after the construction of the isoflavone (B191592) core. researchgate.netmdpi.com

Other alternative methods for synthesizing coumarin derivatives include:

Palladium-catalyzed annulation: Used for the synthesis of dihydrofurocoumarins from 1,3-dienes and o-iodoacetoxycoumarins. researchgate.net

Rhodium-catalyzed reactions of α-carbonylcarbenes: Employed with vinyl ethers to produce dihydrofurocoumarins. researchgate.net

Radical addition reactions: Involving 4-hydroxycoumarins and 4-hydroxyquinolines with various alkenes, mediated by metal salts such as silver(I)/Celite, Ce(IV) ammonium (B1175870) nitrate, and Mn(OAc)₃. researchgate.net

Ruthenium catalysis: Demonstrated for the C-3 reductive alkylation of 4-hydroxycoumarin (B602359). nih.gov

Ultrasound-assisted one-pot synthesis: Facilitating the preparation of 3-(Het)arylmethyl-4-hydroxycoumarins in aqueous media. nih.gov

Optimisation of Reaction Conditions and Selectivity

Synthesis of this compound Analogues and Structural Derivatives

The creation of this compound analogues and structural derivatives is a critical aspect of chemical research, allowing for the exploration of structure-activity relationships and the potential modulation of properties.

The design of structural modifications for this compound analogues is guided by principles aimed at altering specific molecular features to influence chemical reactivity and biological activity. As an isoflavonoid, this compound shares structural characteristics with related compounds like derrubone (B1233059). Studies on derrubone analogues have revealed the importance of specific side chains, such as the 6-prenyl and 3-aryl moieties, for their observed biological activities. researchgate.net This highlights a general design principle within this class of compounds: strategic modification of substituents at key positions on the coumarin and aryl rings can significantly impact the molecule's properties.

The exploration of substituent effects on the chemical reactivity of this compound analogues draws upon fundamental principles of organic chemistry, particularly the influence of electronic and steric properties. Substituents can exert inductive, mesomeric, and electromeric effects, which collectively impact the stability, electron density distribution, and reactivity of the coumarin core. researchgate.netresearchgate.netnih.gov

For coumarin derivatives in general, the nature and position of substituents significantly affect their physicochemical properties, including spectral characteristics (e.g., absorption and fluorescence) and chemical reactivity. For instance, electron-donating groups can increase fluorescence intensity and shift absorption wavelengths, indicating changes in intramolecular charge transfer characteristics. nih.govmdpi.com While direct studies on the chemical reactivity of this compound analogues concerning specific substituent effects are not widely detailed in general literature, the principles observed in related coumarins and isoflavonoids are applicable. For example, the presence of electron-donating or withdrawing groups can alter the susceptibility of the molecule to electrophilic or nucleophilic attack, influence bond strengths, or modify conformational preferences. Structure-activity relationship (SAR) studies, such as those conducted on derrubone analogues, indirectly demonstrate the impact of substituents on chemical reactivity by showing how specific groups are critical for biological interactions, which are fundamentally chemical processes. researchgate.net

Investigation of Biological Activities of Derrusnin in Experimental Systems

Structure-Activity Relationship (SAR) Investigations of Derrusnin and its Analogues

Influence of Structural Features on Biological Activity Profiles

This compound is a derivative of the 3-aryl-4-hydroxycoumarin type, a class of compounds that are variants of the isoflavonoid (B1168493) theme. researchgate.netresearchgate.net Its structure, characterized by a benzodioxole ring and multiple methoxy (B1213986) groups attached to a chromen-2-one core, is central to understanding its biological activity. nih.govuni.lu The pattern relating the structures of co-occurring isoflavones and 3-aryl-4-oxycoumarins often indicates their biosynthetic pathways and can provide insights into their structure-activity relationships (SAR). researchgate.netresearchgate.net

Studies investigating the biological activities of compounds structurally related to this compound, such as robustic acid, robustic acid methyl ether, robustin, and robustin methyl ether, contribute to understanding the SAR of this class of natural products. researchgate.netresearchgate.net While the precise mechanism of action for some of this compound's observed activities, such as its podocyte-protective effects, remains unknown researchgate.netphysiology.orgnih.gov, its classification as a flavonoid suggests a broad range of potential bioactivities. Flavonoids, in general, are known for their roles in controlling and lessening infections, and they exhibit remedial functions by scavenging, foraging, and obstructing viral entry and DNA/RNA replication. pjps.pk

Identification of Key Pharmacophoric Elements

The identification of key pharmacophoric elements is crucial for understanding how this compound interacts with biological targets. Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. Common pharmacophoric elements include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic groups (HYD), and aromatic rings (ARO). nih.gov

In the context of flavonoids, including this compound, these elements play a significant role in their ability to inhibit viral replication. For instance, in studies targeting the Dengue virus (DENV) NS2B/NS3 protease, flavonoids have been investigated for their potential as inhibitors. pjps.pk The specific arrangement of hydroxyl groups, methoxy groups, and the benzodioxole moiety in this compound's structure likely contributes to its ability to form crucial interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of target proteins. These interactions are fundamental to its biological activity profile. pjps.pk

In Silico Methodologies for Biological Interaction Prediction

In silico methodologies, particularly molecular docking and virtual screening, are powerful computational tools used in drug discovery to predict the biological interactions of chemical compounds. These methods provide valuable information on binding activity and binding affinity of molecules against their target proteins, aiding in the identification of potential therapeutic agents. pjps.pkjcdr.net

Molecular Docking Simulations with Potential Target Proteins

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions formed. jcdr.net this compound has been a subject of such investigations.

One notable application of molecular docking involving this compound is in the search for inhibitors of the Dengue virus (DENV) NS2B/NS3 protease. A study involving the docking of 2500 flavonoids, including this compound, against this protease aimed to discover their potential as inhibitors. The docking simulations were performed using software packages designed for drug design and protein structure analysis. pjps.pk The objective was to identify flavonoids that could effectively block the catalytic triad (B1167595) of the DENV NS2B/NS3 protease, thereby inhibiting viral replication. pjps.pk

This compound has also been investigated through molecular docking in other contexts, showing a binding affinity of -4.751 kcal/mol in studies related to lung cancer. scribd.comuin-malang.ac.id This binding energy suggests a potential interaction with relevant biological targets, although the specific protein target in this context requires further elucidation from the cited research. scribd.comuin-malang.ac.id

The general process of molecular docking involves preparing ligands and proteins, defining a grid box around the active site of the protein, and then simulating the binding poses. The output typically includes binding energies (e.g., Gibbs free energy, ΔG) and visual representations of interactions such as hydrophobic bonds and hydrogen bonds. jcdr.netscielo.brjournalagent.com

Table 1: Representative Molecular Docking Findings for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interactions (Predicted)Reference
DENV NS2B/NS3 ProteaseNot specified for this compound individually within the 2500 flavonoids, but part of a study to find effective blockers of the catalytic triad.Hydrophobic contact, electrostatic force (general for flavonoids) pjps.pk pjps.pk
Lung Cancer Related Target-4.751Not specified scribd.comuin-malang.ac.id

Virtual Screening for Broader Biological Relevance

Virtual screening is a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a drug target, often followed by experimental validation. This method helps in identifying novel active compounds with broader biological relevance. pjps.pknih.gov

This compound has been identified as a hit in high-content screening assays, demonstrating its potential in various biological systems. For example, in a phenotypic screen designed to identify small molecules that protect podocytes against injury, this compound was among the 24 small molecules identified as protective agents from a library of over 2100 pharmacologically active compounds. researchgate.netnih.gov Although its specific mechanism of action in this context was noted as "unknown," its identification highlights its broader biological relevance and potential for further investigation. researchgate.netphysiology.orgnih.gov

In the context of antiviral research, virtual screening, often coupled with pharmacophore modeling and molecular docking, has been employed to identify potential inhibitors. For instance, the study on DENV NS2B/NS3 protease inhibitors utilized virtual screening of a large database of flavonoids, including this compound, to identify promising candidates. pjps.pk This approach allows for the rapid assessment of a vast number of compounds, significantly accelerating the drug discovery process. pjps.pk

Advanced Research Methodologies Applied to Derrusnin Studies

Chromatographic Techniques for Isolation and Purification

Chromatography stands as a cornerstone in the isolation and purification of chemical compounds, including Derrusnin, from complex mixtures. This powerful separation technique operates on the principle of differential partitioning of substances between a stationary phase and a mobile phase researchgate.netiipseries.orgrotachrom.com.

Various chromatographic methods are employed depending on the nature of the sample and the desired level of purity:

Column Chromatography: This traditional method is widely used for the initial isolation of compounds and purification of biological mixtures. It involves passing a mixture through a column packed with an adsorbent material, such as silica (B1680970) gel or alumina, allowing compounds to separate based on their differential adsorption rates researchgate.net.

Thin Layer Chromatography (TLC): Often used for rapid qualitative analysis, monitoring separation processes, and checking compound purity, TLC provides a quick assessment of mixture components iipseries.orgplantarchives.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique for the separation and analysis of small molecules. It utilizes a liquid mobile phase and a finely porous solid stationary phase, driven by a high-pressure pump, enabling the separation of compounds with very similar physicochemical properties iipseries.orgrotachrom.com. HPLC is instrumental in achieving high purity levels for subsequent analyses.

Preparative Chromatography: For obtaining larger quantities of pure this compound, preparative methods like flash chromatography and preparative HPLC are indispensable. These techniques are scaled up to handle larger sample loads while maintaining separation efficiency iipseries.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. LC-MS is an invaluable tool for both compound identification and structural elucidation within complex natural product extracts containing this compound iipseries.org.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for unequivocally determining the chemical structure of this compound. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule studypug.comyoutube.comnptel.ac.in.

The primary spectroscopic techniques utilized include:

Mass Spectrometry (MS): MS is crucial for determining the molecular mass and elemental composition of this compound. It involves ionizing and fragmenting the molecule, then measuring the mass-to-charge ratio (m/z) of the resulting ions and fragments studypug.comyoutube.com. The molecular ion peak provides the molecular weight, while fragmentation patterns offer insights into the molecule's substructures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the precise determination of the molecular formula nptel.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed atomic connectivity and spatial arrangement of atoms in organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) are routinely employed studypug.comyoutube.comnptel.ac.in.

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shifts), and their neighboring protons (spin-spin coupling patterns) youtube.comnptel.ac.in.

¹³C NMR: Reveals the number of different carbon atoms and their electronic environments youtube.com.

Two-dimensional (2D) NMR techniques: Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish through-bond and through-space correlations between protons and carbons, thereby confirming the complete molecular structure of this compound scribd.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting the absorption of infrared radiation at characteristic wavelengths, corresponding to molecular vibrations studypug.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems or chromophores nptel.ac.in.

Quantitative High-Content Image Analysis

Quantitative high-content image analysis, often performed through High-Content Screening (HCS) assays, offers a powerful approach to study the cellular effects of compounds like this compound in a high-throughput and unbiased manner. These assays utilize automated microscopy to capture images of thousands of cells per experimental condition in multiwell plates nih.govresearchgate.net.

Key aspects of quantitative high-content image analysis include:

Multiparametric Feature Quantification: HCS systems can quantify a wide range of cellular features. For instance, studies can measure up to 216 cellular parameters, including cell size, roundness, width, length, and the width-to-length ratio of both the entire cell and its nucleus nih.gov.

Morphological and Subcellular Analysis: Beyond basic morphology, HCS can quantify changes in specific cellular components such as F-actin fibers, fiber intensity, and focal adhesions, which are critical indicators of cellular health and function nih.govnih.gov.

Automated Image Processing: Specialized software platforms, such as Columbus data management and analysis system and Spotfire, are used for automated detection of cellular regions (e.g., nuclei, cytoplasm) and subsequent quantification of phenotypic properties from stained images researchgate.netnih.gov.

Texture Structure Quantification: Advanced image analysis can also quantify the texture structure within cells using methods like STAR (Symmetry properties, Threshold compactness, Axial properties, Radial properties), providing deeper insights into cellular organization nih.gov.

Phenotypic Profiling: HCS assays enable phenotypic profiling, which involves summarizing multiparametric, feature-based analysis of cellular phenotypes. This allows researchers to identify and cluster compounds with similar biological effects or chemical structures based on their cytological profiles, even if their direct targets are not stained . This approach is valuable for characterizing compound- and disease-associated cell states and supporting probe discovery .

Cheminformatics and Computational Chemistry Approaches

Cheminformatics and computational chemistry approaches are increasingly vital in modern chemical research, offering computational tools and information management strategies to address complex chemical problems, including those related to compounds like this compound galaxyproject.orgnankai.edu.cn.

These approaches encompass several key areas:

Computational Chemistry: This involves the application of theoretical principles and computational algorithms to predict and understand molecular properties and reactions. Techniques include molecular dynamics simulations, which model the time-dependent behavior of molecular systems, and quantum chemistry calculations, which provide detailed electronic structure information nthrys.comu-strasbg.fr.

Molecular Modeling and Visualization: Cheminformatics tools facilitate the building, manipulation, and visualization of chemical structures in three dimensions. This allows researchers to explore molecular conformations, interactions, and potential binding sites nthrys.com.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR/QSPR models aim to establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. These models are developed and validated to predict the activity or properties of new or untested compounds, guiding drug design and optimization efforts nthrys.comu-strasbg.fr. For example, chromatographic lipophilicity can be correlated with in silico molecular descriptors researchgate.net.

Machine Learning and Artificial Intelligence (AI): Machine learning algorithms are applied to chemical data to identify patterns, make predictions, and accelerate discovery processes. This includes applications in drug design, materials science, and various areas of chemical research, allowing for the prediction of molecular and biological properties nthrys.comu-strasbg.frnih.gov.

Protein-Ligand Docking: This molecular modeling technique is used to predict the optimal binding orientation and affinity of a small molecule (ligand), such as this compound, to a target protein. It is widely applied in drug discovery to identify potential drug candidates and understand their mechanism of action galaxyproject.orgresearchgate.net.

Data Mining and Dereplication: Cheminformatics tools streamline the analysis of large chemical datasets, including metabolomics data. They facilitate data mining and dereplication methods, which are particularly relevant in natural product discovery to filter out known compounds and identify novel ones efficiently nih.gov.

These computational methodologies complement experimental techniques by providing predictive capabilities, aiding in data interpretation, and accelerating the discovery and characterization of compounds like this compound.

Future Research Directions and Translational Perspectives for Derrusnin

Strategies for Decoding Undetermined Molecular Targets and Signaling Pathways

A critical future direction for Derrusnin research involves elucidating its precise molecular targets and the signaling pathways it modulates, as its mechanism of action is currently unknown nih.gov. Advanced strategies are essential to unravel these fundamental aspects. High-throughput screening (HTS) can be employed to systematically identify initial hits and potential protein or enzymatic targets that interact with this compound researchgate.netuoguelph.ca. Complementary to this, "omics"-based approaches, including genomics, metabolomics, and proteomics, offer comprehensive insights by analyzing changes in gene expression, metabolite profiles, and protein interactions in response to this compound treatment nih.govrsc.org. These methodologies can aid in identifying biosynthetic gene clusters (BGCs) and the specific metabolites they encode, providing clues about this compound's biological role nih.gov.

Furthermore, computational approaches such as network pharmacology and molecular docking are invaluable for predicting and validating potential interactions between this compound and target proteins, as well as for mapping the affected signaling pathways nih.govresearchgate.net. For instance, studies on derrubone (B1233059), a related isoflavone (B191592), have revealed its activity as an Hsp90 inhibitor, leading to the degradation of Hsp90 client proteins like Raf-1, Akt, Her2, and ERα researchgate.netresearchgate.net. This suggests that investigating chaperone proteins or other key regulatory proteins could be a fruitful avenue for identifying this compound's molecular targets and the subsequent signaling cascades it influences.

Expansion of Biological Evaluation to Novel Experimental Models

The biological evaluation of this compound needs to be expanded to a wider array of experimental models to comprehensively assess its therapeutic potential. Currently, this compound has demonstrated protective effects against podocyte injury in an in vitro automated screening assay nih.gov. Building upon such initial findings, future research should encompass a broader spectrum of disease-relevant cell lines and primary cell cultures to confirm and expand upon observed activities.

Crucially, the transition to in vivo experimental models, such as animal models of specific diseases where this compound shows promise in vitro, is imperative for translational research uoguelph.caresearchgate.netscribd.com. These studies would provide vital information regarding its efficacy within a complex biological system, as well as its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. Exploring novel and more physiologically relevant models, such as organoids or advanced three-dimensional (3D) cell culture systems, could offer a more accurate representation of human physiological or pathological conditions, thereby enhancing the predictive power of preclinical studies.

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Specificity

The successful synthesis of this compound provides a robust foundation for the rational design and synthesis of next-generation derivatives with enhanced specificity and improved pharmacological profiles researchgate.net. Structure-Activity Relationship (SAR) studies are paramount in this endeavor. Insights gained from related compounds, such as derrubone, where modifications at specific positions (e.g., C6 and the prenyl side chain) significantly impacted inhibitory activity, can guide the design of this compound analogues researchgate.net.

Rational design principles involve systematically modifying the core structure of this compound to optimize its binding affinity to identified molecular targets, enhance its selectivity, and improve its pharmacokinetic properties. This process can be significantly accelerated by integrating computational chemistry, molecular modeling, and virtual screening techniques to predict the most promising structural modifications researchgate.net. The synthesis of a diverse library of this compound derivatives would allow for a comprehensive exploration of the chemical space around the parent compound, facilitating the identification of lead compounds with superior therapeutic potential and enhanced specificity for the desired biological targets scribd.comnih.gov.

Contribution of this compound Research to the Broader Field of Natural Product Discovery and Development

Research into this compound significantly contributes to the broader field of natural product discovery and development, a domain historically rich in providing foundational compounds for modern medicine researchgate.netufl.edu. As a natural product, this compound exemplifies the vast untapped potential residing in natural sources for novel drug leads. Its investigation expands the known chemical diversity of bioactive natural compounds, offering new scaffolds for therapeutic development.

Furthermore, studies on this compound can validate and refine new screening methodologies and experimental models, thereby improving the efficiency of natural product research workflows. If this compound's specific molecular targets and mechanisms are elucidated, it could serve as a valuable template for the development of novel therapeutics, particularly in areas where it demonstrates promising biological activity. This research also underscores the importance of exploring traditional medicinal plants or underexplored natural environments as sources for new drug candidates scribd.com. The integration of advanced technologies, including genomics and metabolomics, in this compound research further exemplifies how these "omics" approaches can accelerate the discovery, characterization, and development of natural products, pushing the boundaries of drug discovery nih.govrsc.org.

Q & A

Q. What analytical techniques are recommended for characterizing Derrusnin’s structural identity and purity in synthetic studies?

this compound (C₂₁H₁₈O₈) requires multi-modal validation due to its complex coumarin-derived structure. Standard protocols include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment, with mobile phases optimized for coumarin derivatives (e.g., acetonitrile/water gradients) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., 3,4-methylenedioxyphenyl and trimethoxy groups) .
  • Mass Spectrometry (MS) for molecular ion validation (expected [M+H]⁺ at m/z 398.3) .
  • X-ray crystallography for absolute stereochemical confirmation if crystalline forms are obtainable .

Q. How should researchers design experiments to assess this compound’s solubility and stability in pharmacological studies?

  • Solubility : Use shake-flask methods with solvents like DMSO (for stock solutions) and PBS (pH 7.4) for physiological conditions. Quantify via UV-Vis at λ_max ~320 nm (characteristic of coumarin chromophores) .
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS .

Q. What are the best practices for synthesizing this compound with high yield and reproducibility?

  • Route optimization : Start with Pechmann condensation of 3,4-methylenedioxyphenyl-resorcinol with ethyl acetoacetate, followed by selective O-methylation .
  • Critical parameters : Control reaction temperature (60–80°C) and catalyst (e.g., H₂SO₄) concentration to minimize side products .
  • Yield improvement : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

  • Meta-analysis framework :
    • Data harmonization : Normalize bioactivity metrics (e.g., IC₅₀, EC₅₀) across studies using standardized assays (e.g., MTT for cytotoxicity) .
    • Contextual variables : Account for cell line variability (e.g., HepG2 vs. HEK293), solvent effects (DMSO concentration ≤0.1%), and exposure duration .
    • Statistical reconciliation : Apply multivariate regression to identify confounding factors (e.g., batch-to-batch purity differences) .

Q. What computational strategies are effective for predicting this compound’s molecular targets and binding mechanisms?

  • In silico workflows :
    • Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets (e.g., kinases, cytochrome P450 enzymes) .
    • Docking studies : Employ AutoDock Vina with force fields optimized for coumarin scaffolds (e.g., AMBER). Validate with molecular dynamics simulations (≥100 ns trajectories) .
    • ADMET profiling : Predict pharmacokinetics using QikProp or ADMETlab 2.0, focusing on CYP inhibition and blood-brain barrier permeability .

Q. How can researchers optimize this compound’s synthetic route to address scalability challenges without compromising purity?

  • Process intensification :
    • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce byproduct formation .
    • Green chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
    • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Q. What methodologies are recommended for elucidating this compound’s metabolic pathways in vivo?

  • Phase I/II metabolism studies :
    • In vitro models : Use liver microsomes (human/rat) with NADPH cofactors. Identify hydroxylated metabolites via UPLC-QTOF-MS .
    • Isotope labeling : Synthesize ¹³C-labeled this compound to track metabolic fate in animal models .
    • Enzyme inhibition assays : Test interactions with CYP3A4 and CYP2D6 using fluorogenic substrates .

Methodological Guidelines

  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data in supplementary materials .
  • Conflict resolution : Use CONSORT-style flowcharts to document exclusion/inclusion criteria in bioactivity studies .
  • Ethical compliance : Validate all biological assays with positive/negative controls to minimize false positives .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.